![molecular formula C15H11N3O B7788602 CID 15962](/img/structure/B7788602.png)
CID 15962
Overview
Description
CID 15962 is a useful research compound. Its molecular formula is C15H11N3O and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 15962 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 15962 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemically Induced Dimerization in Cellular Processes : CID is a valuable tool for studying various biological processes, with recent advances allowing control over protein function with unprecedented precision and spatiotemporal resolution. This technique has been primarily applied in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing through PROTAC-CID Systems : Engineered proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms have been developed for inducible gene regulation and gene editing, demonstrating the versatility of CID tools in biomedical research. These systems can fine-tune gene expression and are applicable in vivo, expanding the scope of chemically inducible gene regulation (Ma et al., 2023).
Resolving Cell Biology Problems with CID : CID techniques have provided insights into complex cell biology problems, especially in understanding lipid second messengers and small GTPases. Technical advances in CID have improved specificity and allowed manipulation of multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization that can be rapidly activated and deactivated with light has been developed. This tool enables control of peroxisome transport and mitotic checkpoint signaling in living cells, highlighting the enhanced spatiotemporal control offered by CID (Aonbangkhen et al., 2018).
Chemically Inducible Trimerization for Cell Manipulation : A chemically inducible trimerization system based on split FRB or FKBP with full-length FKBP or FRB has been developed. This tool allows rapid induction of tri-organellar junctions and perturbation of specific membrane lipids, expanding the types of manipulation in live cells (Wu et al., 2020).
properties
IUPAC Name |
2,6-diphenyl-1H-1,3,5-triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLDJGSBFMSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)N=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15962 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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